Fmoc-D-Penicillamine

Opioid receptor pharmacology Dimeric peptide design Antinociceptive drug discovery

Peptide chemists: Standard cysteine or L-penicillamine derivatives fail to deliver the conformational rigidity required for stable β-turns or bioactive cyclic peptides. Fmoc-D-Penicillamine (CAS 132930-71-3) solves this with β,β-dimethyl steric hindrance and D-configuration. • Enables high-affinity μ/δ opioid peptides (Kiμ = 1.9 nM) • Supports orthogonal S-Acm/S-Fm protection for multi-disulfide synthesis • Polymer-supported cyclization yields: 60-90% Stocked for immediate R&D supply. No custom synthesis lead times.

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
Cat. No. B12103957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Penicillamine
Molecular FormulaC20H21NO4S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S
InChIInChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyCMNKJRDKAIALPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Penicillamine for SPPS: Product Selection & Specifications


Fmoc-D-Penicillamine (CAS 132930-71-3, molecular formula C20H21NO4S, molecular weight 371.45 g/mol) is a protected D-amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino functionality and a free β-thiol group that enables disulfide bond formation or orthogonal side-chain protection strategies [1]. The β,β-dimethyl substitution at the β-carbon introduces steric hindrance that conformationally constrains the peptide backbone [2]. X-ray diffraction analysis has confirmed the absolute configuration and stereogeometry of this compound, with crystal data: monoclinic, space group C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [3].

D-enantiomer building block for Fmoc-SPPS
β,β-dimethyl steric constraint for backbone restriction
Orthogonal thiol protection (Acm, Fm) compatible
X-ray crystallography validated stereochemistry

Fmoc-D-Penicillamine vs. L-Penicillamine and Cysteine: Key Differentiation


Generic substitution of Fmoc-D-Penicillamine with Fmoc-L-Penicillamine or Fmoc-Cysteine derivatives fails because the β,β-dimethyl substitution and D-configuration produce fundamentally distinct conformational constraints, receptor pharmacology, and synthetic behavior that cannot be replicated by analogs. In opioid peptide systems, substituting D-Ala with D-penicillamine yields high-affinity μ/δ mixed receptor binding (Kiμ = 1.9 nM, Kiδ = 5.2 nM) and robust in vivo antinociception, whereas the identical L-penicillamine-containing analog is pharmacologically inactive [1]. The sterically hindered β-thiol in penicillamine requires optimized coupling protocols distinct from those used for cysteine; polymer-supported oxidations of penicillamine-containing peptides achieve overall yields of 60–90% [2]. Additionally, S-acetamidomethyl (Acm) and S-9-fluorenylmethyl (Fm) side-chain protection strategies for penicillamine exhibit complete mutual orthogonality and stability to standard SPPS reagents including HF cleavage [3].

Target
Fmoc-D-Penicillamine
Fmoc-L-Penicillamine
Risk
Active D-configuration for receptor-binding studies
L-enantiomer may lead to loss of receptor-interaction response
Target
Fmoc-D-Penicillamine
Fmoc-Cysteine
Risk
β,β-dimethyl conformational constraint
Cysteine lacks steric hindrance; altered backbone flexibility may differ

Fmoc-D-Penicillamine: Evidence for Procurement and Synthesis


D- vs. L-Penicillamine: μ/δ Opioid Receptor Activity

In a direct head-to-head comparison within the identical cyclic biphalin scaffold, substitution with D-penicillamine produced high-affinity μ/δ opioid receptor binding and robust in vivo activity, whereas the L-penicillamine-containing analog was functionally inactive. Compound 9 (containing D-penicillamine) demonstrated Kiμ = 1.9 nM and Kiδ = 5.2 nM, with efficacious second-messenger signaling and very good in vivo antinociceptive activity. In contrast, product 10 (containing L-penicillamine) was scarcely active across all measured parameters [1].

D- vs L-Pen Binding
Head-to-head
Kiμ 1.9 nM, Kiδ 5.2 nM (D-Pen analog) vs functionally inactive (L-Pen analog)
Supports D-enantiomer-specific receptor-binding interpretation
Cyclic biphalin scaffold; reported radioligand binding assays
Opioid receptor pharmacology Dimeric peptide design Antinociceptive drug discovery

Penicillamine-Enhanced Vasopressin Antagonist Potency

Substitution of the native residue with deaminopenicillamine at position 1 of the vasopressin antagonist dVDAVP produced a sixfold increase in antivasopressor potency. [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin (dPVDAVP) exhibited an antivasopressor pA2 value of 7.82 ± 0.05 when tested against arginine-vasopressin, compared with the parent compound dVDAVP which has a pA2 value of 7.03 ± 0.11 [1].

Vasopressin Antagonist pA2
Head-to-head
pA2 7.82 ± 0.05 (penicillamine-substituted) vs 7.03 ± 0.11 (parent); sixfold difference
Supports vasopressin receptor model-response context
In vitro vasopressor assay; reported ± SEM
Vasopressin receptor antagonism Peptide hormone pharmacology Conformational constraint design

On-Resin Disulfide Cyclization with Penicillamine

Penicillamine-containing model peptides cyclized via disulfide bond formation on solid support achieve overall yields of 60–90% using either Boc or Fmoc Nα-amino protection strategies. The model peptide Ac-Pen-Pro-D-Val-Cys-NH2, which readily assumes a type II β-turn conformation stabilized by a 14-membered disulfide-containing ring, served as a benchmark system. Assemblies of linear sequences proceeded smoothly, and polymer-supported oxidations were carried out with chain release without substantial damage to disulfide bridges [1].

On-Resin Cyclization Yield
Class-level
60–90% overall yield for disulfide-cyclized peptides
Supports synthesis-yield endpoint review
Reported model peptides; Fmoc or Boc strategy
Solid-phase peptide synthesis Disulfide bond formation Macrocyclic peptide synthesis

Orthogonal Side-Chain Protection of Penicillamine

S-acetamidomethyl (Acm) and S-9-fluorenylmethyl (Fm) derivatives of penicillamine demonstrate complete stability to all standard SPPS reagents, including the HF cleavage step, and exhibit excellent mutual orthogonality. Both protecting groups can be used interchangeably with either Boc or Fmoc Nα-amino protection strategies. The β-thiols of penicillamine blocked by Acm, Fm, or Trt were successfully employed with HF-labile MBHA, TFA-labile PAL, and photolabile Nonb anchoring linkages [1].

Orthogonal Thiol Protection
Class-level
S-Acm and S-Fm stable to all SPPS reagents including HF; mutually orthogonal
Supports multi-disulfide peptide assembly strategy
Reported for penicillamine derivatives; compatible with Boc/Fmoc
Orthogonal protection strategy Side-chain protection chemistry Multi-disulfide peptide synthesis

Enantiomeric Purity Detection via Fmoc Derivatization

Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) enables highly sensitive enantioselective separation of secondary amino acids including penicillamine. Detection limits for Fmoc derivatives of penicillamine acetone adduct are in the low femtomole range, enabling determination of enantiomeric impurities as low as 0.0001% (1 ppm). The Fmoc reagent serves to 'lock' the imino acid into its existing conformation, preventing racemization during analysis [1].

Enantiomeric Purity Detection
Class-level
Low femtomole detection limit; 1 ppm enantiomeric impurity detectable
Supports enantiomeric purity verification in chiral building blocks
Fmoc derivatization HPLC; reported fluorescence detection
Chiral purity analysis Enantiomeric impurity detection Quality control for peptide building blocks

Penicillamine vs. Cysteine: Backbone Conformational Constraint

The β,β-dimethyl substitution in penicillamine introduces steric hindrance that conformationally constrains the peptide backbone to a greater extent than cysteine. In oxytocin analog studies, [1-penicillamine]oxytocin exhibits more restricted conformational flexibility than native oxytocin, which correlates with a shift from agonist to antagonist pharmacology. The type II β-turn conformation stabilized by penicillamine-containing 14-membered disulfide rings has been verified by 1H-NMR spectroscopy [1]. X-ray crystallographic analysis of Fmoc-D-Penicillamine confirms the stereogeometry underlying this constraint [2].

Pen vs Cys Constraint
Class-level
Penicillamine restricts backbone to type II β-turn; oxytocin shifts from agonist to antagonist (pA2 6.70–7.67)
Supports conformational constraint interpretation in peptide design
¹H-NMR and X-ray data; reported oxytocic assay
Conformational constraint Peptide backbone rigidification Receptor selectivity optimization

Fmoc-D-Penicillamine: Validated Applications in Drug Discovery


μ/δ Opioid Mixed Agonists for Analgesic Development

Fmoc-D-Penicillamine enables the synthesis of cyclic biphalin analogs with high-affinity μ/δ mixed receptor binding (Kiμ = 1.9 nM, Kiδ = 5.2 nM) and in vivo antinociceptive activity [1]. The D-configuration is critical: substitution with L-penicillamine yields pharmacologically inactive compounds [1]. This application leverages the conformational constraint conferred by the β,β-dimethyl substitution to stabilize the bioactive conformation.

Vasopressin and Oxytocin Antagonist Development

Incorporation of penicillamine at position 1 of vasopressin and oxytocin analogs converts agonists to antagonists with enhanced potency. [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin achieves a sixfold increase in antivasopressor activity (pA2 = 7.82 ± 0.05) compared to the non-penicillamine parent (pA2 = 7.03 ± 0.11) [2]. [1-penicillamine]oxytocin analogs exhibit pA2 values of 6.70–7.67 in oxytocic assays [3].

Multi-Disulfide Peptide Synthesis with Orthogonal Protection

Fmoc-D-Penicillamine derivatives with S-Acm or S-Fm side-chain protection enable sequential, regioselective formation of multiple disulfide bonds in complex peptides. These protecting groups are completely stable to all SPPS reagents including HF cleavage and are mutually orthogonal, allowing independent deprotection and oxidation steps [4]. This capability is essential for synthesizing peptides containing both Cys-Cys and Pen-Pen or mixed Cys-Pen disulfide bridges.

Conformationally Constrained Cyclic Peptide Libraries

The β,β-dimethyl substitution of penicillamine restricts backbone conformational flexibility compared to cysteine, enabling systematic exploration of conformational constraints in cyclic peptide libraries. Penicillamine-containing 14-membered disulfide rings adopt type II β-turn conformations, as verified by 1H-NMR and X-ray crystallography [3][5]. Polymer-supported disulfide cyclization yields of 60–90% make this approach synthetically practical for library-scale production [6].

Application
Selection Property
Validation Focus
Opioid receptor signaling studies
D-enantiomer receptor-binding profile
Enantiomeric purity and binding assay response
Vasopressin/oxytocin receptor model studies
Penicillamine substitution site
Antagonist response in receptor assays
Multi-disulfide peptide synthesis
Orthogonal thiol protection compatibility
Disulfide bond regioselectivity and synthesis yield
Conformationally constrained peptide libraries
Backbone constraint property (β,β-dimethyl)
Conformational analysis (NMR, X-ray) and receptor selectivity

Technical Documentation Hub

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